molecular formula C18H19N5O4 B11932503 [(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate

[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate

Cat. No.: B11932503
M. Wt: 369.4 g/mol
InChI Key: XSGYPRXHHAULBZ-HUUCEWRRSA-N
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Description

IMM-H007, also known as 2’,3’,5’-triacetyl-N6-(3-hydroxyphenyl) adenosine, is a small molecule compound that has garnered significant attention in the scientific community. This compound is known for its potent activation of AMP-activated protein kinase (AMPK) and its antagonistic effects on transforming growth factor beta 1 (TGFβ1).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IMM-H007 involves the acetylation of N6-(3-hydroxyphenyl) adenosine. The process typically includes the following steps:

    Acetylation: N6-(3-hydroxyphenyl) adenosine is treated with acetic anhydride in the presence of a base such as pyridine to yield 2’,3’,5’-triacetyl-N6-(3-hydroxyphenyl) adenosine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of IMM-H007 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: IMM-H007 undergoes various chemical reactions, including:

    Oxidation: IMM-H007 can be oxidized to form corresponding quinones.

    Reduction: Reduction of IMM-H007 can yield hydroquinones.

    Substitution: The acetyl groups in IMM-H007 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

IMM-H007 has a wide range of scientific research applications:

    Chemistry: IMM-H007 is used as a model compound to study the activation of AMP-activated protein kinase and its effects on various biochemical pathways.

    Biology: IMM-H007 is employed in research to understand its role in regulating lipid metabolism and its potential in treating metabolic disorders.

    Medicine: IMM-H007 has shown promise in treating cardiovascular diseases, non-alcoholic fatty liver disease, and inflammatory atherosclerosis. It is also being investigated for its potential in cancer therapy due to its anti-inflammatory properties.

    Industry: IMM-H007 is used in the development of new therapeutic agents and as a reference compound in pharmacological studies

Mechanism of Action

IMM-H007 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

IMM-H007 is unique in its dual role as an activator of AMP-activated protein kinase and an antagonist of transforming growth factor beta 1. Similar compounds include:

IMM-H007 stands out due to its unique combination of properties, making it a promising candidate for further research and therapeutic development.

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

[(2R,5R)-5-[6-(3-hydroxyanilino)purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C18H19N5O4/c1-11(24)26-8-14-5-6-15(27-14)23-10-21-16-17(19-9-20-18(16)23)22-12-3-2-4-13(25)7-12/h2-4,7,9-10,14-15,25H,5-6,8H2,1H3,(H,19,20,22)/t14-,15-/m1/s1

InChI Key

XSGYPRXHHAULBZ-HUUCEWRRSA-N

Isomeric SMILES

CC(=O)OC[C@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)O

Canonical SMILES

CC(=O)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)O

Origin of Product

United States

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